Regioisomer-Dependent Nucleophilic Substitution Reactivity
The presence and position of the bromine substituent significantly modulates the electrophilicity of the sulfonyl chloride group. Comparative kinetic studies on naphthalene sulfonyl chlorides reveal that 3-bromonaphthalene-1-sulfonylchloride exhibits an intermediate reactivity profile in nucleophilic substitution reactions with pyridine in acetone-water mixtures, positioned between the more reactive 4-bromo isomer and the less reactive unsubstituted 1-naphthalenesulfonyl chloride [1].
| Evidence Dimension | Second-order rate constant (k₂) for solvolysis/nucleophilic substitution |
|---|---|
| Target Compound Data | Rate constant not directly reported; inferred to be intermediate between comparators based on substituent effect analysis [1] |
| Comparator Or Baseline | 1-Naphthalenesulfonyl chloride (unsubstituted) and 4-Bromonaphthalene-1-sulfonyl chloride |
| Quantified Difference | The 4-bromo substituent increases reaction rate relative to the unsubstituted analogue; the 3-bromo isomer is expected to show a distinct, intermediate rate profile due to altered resonance and inductive effects [1]. |
| Conditions | Solvolysis in acetone-water mixtures; nucleophilic substitution with pyridine; monitored by conductometry [1]. |
Why This Matters
This intermediate reactivity profile is critical for applications requiring controlled, non-instantaneous sulfonylation to minimize side reactions and improve product purity.
- [1] Koo, I. S., et al. (2000). Nucleophilic Displacement at Sulfur Center (Ⅸ). Solvolysis of Naphthalene Sulfonyl Chlorides in Acetone Water Mixtures. Journal of the Korean Chemical Society. View Source
